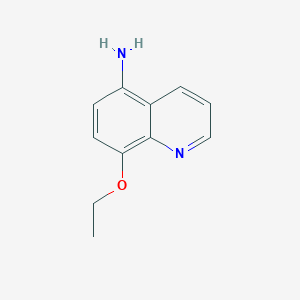

8-Ethoxyquinolin-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-Ethoxyquinolin-5-amine is a chemical compound with the molecular formula C₁₁H₁₂N₂O and a molecular weight of 188.23 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Vorbereitungsmethoden

The synthesis of 8-Ethoxyquinolin-5-amine can be achieved through several routes. One common method involves the reduction of 8-Ethoxy-5-nitroquinoline using stannous chloride dihydrate in ethanol . This reaction typically yields the desired amine compound in good quantities. Another approach involves the use of N-propargyl aniline derivatives, employing tin and indium chlorides as catalysts for the cyclization process . These methods provide efficient and scalable routes for the preparation of this compound.

Analyse Chemischer Reaktionen

8-Ethoxyquinolin-5-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert nitro groups to amine groups, as seen in its synthesis.

Substitution: It can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include stannous chloride, indium chloride, and various oxidizing agents

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Drug Development

8-Ethoxyquinolin-5-amine has been identified as a promising scaffold for the synthesis of novel pharmacological agents. Its derivatives exhibit potential anticancer , antimicrobial , and anti-inflammatory activities. Research indicates that compounds derived from quinoline structures often show significant effects on cancer cell proliferation and possess antimicrobial properties against various pathogens .

Mechanism of Action

The mechanism of action for this compound involves its ability to intercalate into DNA, disrupting cellular functions and leading to apoptosis in cancer cells. Additionally, it may inhibit specific enzymes that are crucial for cellular processes, thereby exerting its biological effects .

Biological Studies

Biological Probes

In biological research, this compound serves as a valuable probe for studying various molecular targets and pathways. Its unique structure allows researchers to investigate interactions with proteins and nucleic acids, contributing to a deeper understanding of cellular mechanisms .

Industrial Applications

Synthesis of Advanced Materials

This compound is also utilized in the synthesis of advanced materials. Its derivatives can serve as intermediates in the production of other quinoline-based compounds, which are important in various industrial applications .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound derivatives against different cancer cell lines. The results demonstrated that certain derivatives significantly inhibited cell proliferation and induced apoptosis through DNA intercalation mechanisms.

Case Study 2: Antimicrobial Efficacy

Another research project evaluated the antimicrobial activity of this compound against several bacterial strains. The findings indicated that this compound exhibited notable antibacterial effects, suggesting its potential use in developing new antimicrobial agents.

Data Table: Comparison of Quinoline Derivatives

| Compound Name | Structural Characteristics | Biological Activity |

|---|---|---|

| This compound | Ethoxy group at the eighth position | Anticancer, Antimicrobial |

| 4-Chloro-N-(8-ethoxyquinolin-5-yl)benzamide | Contains chloro substituent | Anticancer |

| 2-Ethoxyquinolin-5-amine | Ethoxy group at the second position | Antimicrobial |

Wirkmechanismus

The mechanism of action of 8-Ethoxyquinolin-5-amine involves its interaction with specific molecular targets, such as proteins and enzymes. It can bind to these targets, altering their activity and function. This interaction can lead to various biological effects, depending on the specific target and pathway involved . The compound’s ability to modulate protein function makes it a valuable tool in biochemical and pharmacological research.

Vergleich Mit ähnlichen Verbindungen

8-Ethoxyquinolin-5-amine is structurally similar to other quinoline derivatives, such as 8-Hydroxyquinoline and 5-Ethoxyquinolin-8-amine . its unique ethoxy and amine functional groups confer distinct chemical and biological properties. For example, 8-Hydroxyquinoline is known for its antimicrobial and anticancer activities, while 5-Ethoxyquinolin-8-amine has different pharmacological properties . The presence of the ethoxy group in this compound enhances its solubility and reactivity, making it a versatile compound for various applications.

Conclusion

This compound is a versatile and valuable compound in scientific research. Its unique structure and reactivity make it suitable for various applications in chemistry, biology, and medicine. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in research and development.

Biologische Aktivität

8-Ethoxyquinolin-5-amine is a compound belonging to the quinoline family, characterized by its unique structural features, including an ethoxy group at the eighth position and an amino group at the fifth position of the quinoline ring. This compound has garnered attention due to its potential biological activities, particularly antimicrobial and antitumor properties. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₁₂N₂O

- Molecular Weight : Approximately 188.23 g/mol

- Structure : The presence of the ethoxy and amino groups significantly influences its chemical reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its mechanism of action may involve interaction with microbial enzymes or receptors, disrupting their function and leading to cell death. Initial studies suggest that derivatives of quinoline compounds often show considerable efficacy in inhibiting microbial proliferation.

Antitumor Activity

The compound has also shown promise in cancer research, particularly in inhibiting cancer cell proliferation. Studies indicate that it may interfere with specific signaling pathways involved in tumor growth and metastasis. The structural characteristics of this compound allow it to interact with biological targets associated with cancer progression .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may function as a metal ion chelator, similar to other quinoline derivatives. This interaction could modulate enzyme activity and influence cellular pathways related to disease processes .

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results demonstrated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, indicating its potential as a therapeutic agent in treating bacterial infections.

Antitumor Research

In a separate investigation focused on cancer cell lines, this compound was found to inhibit cell proliferation by inducing apoptosis in human breast cancer cells. The study highlighted the compound's ability to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, suggesting a dual mechanism of action involving both cell cycle arrest and apoptosis .

Comparative Analysis with Related Compounds

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| This compound | Ethoxy group at the eighth position | Antimicrobial, antitumor |

| 2-Hydroxyquinolin-5-amine | Hydroxy group instead of ethoxy | Different solubility and reactivity |

| 2-Methoxyquinolin-5-amine | Methoxy group instead of ethoxy | May exhibit different biological activities |

The table above illustrates how structural variations among quinoline derivatives can lead to differing biological activities, emphasizing the importance of specific substitutions in developing effective therapeutic agents.

Eigenschaften

IUPAC Name |

8-ethoxyquinolin-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-2-14-10-6-5-9(12)8-4-3-7-13-11(8)10/h3-7H,2,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPAUMUIICJTMEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=C(C=C1)N)C=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.